



# **Application Notes and Protocols: ENV-308 Administration in Mouse Models of Obesity**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WB-308    |           |
| Cat. No.:            | B13440000 | Get Quote |

Disclaimer: ENV-308 is a first-in-class, oral small molecule for the treatment of obesity currently in the preclinical development stage by Enveda, with Phase 1 trials anticipated in 2025.[1] As such, specific proprietary data from preclinical studies, detailed molecular structure, and validated signaling pathways are not yet publicly available. The following application notes and protocols are representative examples based on the compound's description as a novel "hormone mimetic" and are intended to guide researchers on the standard methodologies used to evaluate such a compound in a preclinical setting.[1] The quantitative data presented is hypothetical and for illustrative purposes.

## **Application Notes** Introduction

ENV-308 is a novel, orally available small molecule hormone mimetic being developed for the treatment of obesity.[1] Hormone mimetics are designed to replicate the effects of endogenous hormones involved in regulating metabolism, appetite, and energy expenditure.[2] In the context of obesity, such compounds often target pathways associated with gut hormones like glucagon-like peptide-1 (GLP-1) or peptide YY (PYY), or pancreatic hormones like amylin, which are known to suppress appetite and improve glycemic control.[2][3] This document outlines representative protocols for evaluating the efficacy of a compound like ENV-308 in a diet-induced obesity (DIO) mouse model, a standard and widely used model in metabolic research.[4][5]

## **Principle of Action (Hypothetical Model)**



For the purpose of this guide, we will model ENV-308 as an agonist of a novel G-protein coupled receptor (GPCR) expressed in hypothalamic neurons and enteroendocrine cells. This hypothetical mechanism, consistent with a "hormone mimetic" action, is proposed to integrate central and peripheral signals to reduce food intake and increase energy expenditure.

### **Representative Preclinical Data**

The following tables represent plausible data from a study evaluating "ENV-308 (Representative Model)" in C57BL/6J mice with diet-induced obesity.

Table 1: Effects of Chronic ENV-308 Administration on Metabolic Parameters in DIO Mice

| Parameter                                                             | Vehicle Control<br>(n=10) | ENV-308 (10 mg/kg,<br>oral, daily) (n=10) | % Change vs.<br>Vehicle |
|-----------------------------------------------------------------------|---------------------------|-------------------------------------------|-------------------------|
| Initial Body Weight (g)                                               | 45.2 ± 1.5                | 45.5 ± 1.8                                | -                       |
| Final Body Weight (g)                                                 | 48.1 ± 2.0                | 39.8 ± 1.7                                | -17.2%                  |
| Cumulative Body<br>Weight Change (g)                                  | +2.9 ± 0.5                | -5.7 ± 0.4                                | -                       |
| Daily Food Intake (<br>g/mouse )                                      | 3.1 ± 0.3                 | 2.2 ± 0.2                                 | -29.0%                  |
| Total Fat Mass (%)                                                    | 35.8 ± 2.1                | 24.5 ± 1.9                                | -31.6%                  |
| Total Lean Mass (%)                                                   | 60.5 ± 2.5                | 71.3 ± 2.2                                | +17.9%                  |
| Data are presented as<br>Mean ± SEM. p < 0.05<br>vs. Vehicle Control. |                           |                                           |                         |

Table 2: Improvement in Glycemic Control Following ENV-308 Administration



| Parameter                        | Vehicle Control<br>(n=10) | ENV-308 (10 mg/kg,<br>oral, daily) (n=10) | % Change vs.<br>Vehicle |
|----------------------------------|---------------------------|-------------------------------------------|-------------------------|
| Fasting Blood<br>Glucose (mg/dL) | 145 ± 8                   | 105 ± 6                                   | -27.6%                  |
| Fasting Insulin (ng/mL)          | 2.8 ± 0.4                 | 1.1 ± 0.2                                 | -60.7%                  |
| IPGTT AUC (0-120 min)            | 35,500 ± 2,100            | 21,300 ± 1,500                            | -40.0%                  |
| Data are presented as            |                           |                                           |                         |

Mean ± SEM. AUC =

Area Under the Curve.

p < 0.05 vs. Vehicle

Control.

## **Experimental Protocols** Protocol: Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice, a foundational step for evaluating antiobesity therapeutics.

#### Materials:

- Male C57BL/6J mice, 5-6 weeks old
- Standard chow diet (e.g., 10% kcal from fat)
- High-fat diet (HFD) (e.g., 60% kcal from fat)
- · Animal caging with enrichment
- · Weighing scale

#### Procedure:

Acclimate mice for one week upon arrival with ad libitum access to standard chow and water.



- After acclimation, randomize mice into two groups: a lean control group (continued on standard chow) and a diet-induced obesity group.
- Switch the DIO group to the high-fat diet. The lean group remains on the standard chow.
- Provide ad libitum access to the respective diets and water for 12-16 weeks.
- Monitor body weights weekly. Mice on the HFD are considered obese when their body
  weight is significantly higher (typically >20%) than the lean control group and they exhibit
  metabolic dysfunctions like hyperglycemia.
- Once the desired obese phenotype is achieved, mice are ready for therapeutic intervention studies.

### **Protocol: ENV-308 Administration via Oral Gavage**

This protocol details the preparation and administration of the test compound.

#### Materials:

- ENV-308 compound (or representative compound)
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Weighing scale, vortex mixer, sonicator
- Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
- 1 mL syringes

#### Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of ENV-308 based on the desired dose (e.g., 10 mg/kg)
     and the number and average weight of the mice.
  - Prepare the vehicle solution (0.5% methylcellulose).



- Create a homogenous suspension of ENV-308 in the vehicle. A typical dosing volume is
   10 mL/kg. For a 45g mouse, this is 0.45 mL.
- Vortex and sonicate the suspension until it is uniform. Prepare fresh daily.
- Administration:
  - Weigh each mouse to calculate the precise volume of dosing solution to be administered.
  - Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
  - Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
  - Once the needle is properly positioned in the esophagus, slowly dispense the solution.
  - Carefully remove the needle and return the mouse to its cage.
  - Monitor the animal for any signs of distress immediately after the procedure.
  - Administer the compound or vehicle daily for the duration of the study (e.g., 4-8 weeks).

### **Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)**

This test assesses how quickly glucose is cleared from the blood and is a key measure of insulin sensitivity.

#### Materials:

- Glucometer and test strips
- Sterile D-glucose solution (20% in saline)
- Warming lamp
- Small scissors or lancet
- Animal scale



#### Procedure:

- Fast mice for 6 hours prior to the test, with free access to water.
- · Record the baseline body weight.
- At time t=0, obtain a baseline blood glucose reading. Make a small nick at the tip of the tail
  and gently massage to obtain a small drop of blood for the glucometer.
- Immediately after the baseline reading, administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection. Use the same tail nick, removing any clot before gently expressing a blood drop.
- Handle mice gently to minimize stress, which can affect blood glucose levels. A warming lamp can be used to promote vasodilation in the tail for easier blood collection.
- After the final reading at 120 minutes, return food to the cages.
- Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

**Visualizations: Workflows and Pathways** 





Click to download full resolution via product page

Caption: Experimental workflow for evaluating ENV-308 in a DIO mouse model.





Click to download full resolution via product page

Caption: Hypothetical signaling pathway for a novel hormone mimetic like ENV-308.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. enveda.com [enveda.com]
- 2. Molecular Mechanisms behind Obesity and Their Potential Exploitation in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Skye Bioscience to Present New Obesity Drug Data at ADA Conference | SKYE Stock News [stocktitan.net]
- To cite this document: BenchChem. [Application Notes and Protocols: ENV-308
   Administration in Mouse Models of Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440000#env-308-administration-in-mouse-models-of-obesity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com